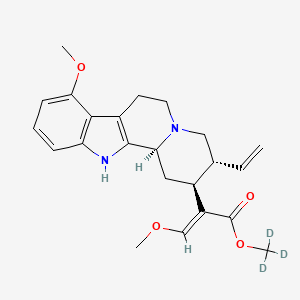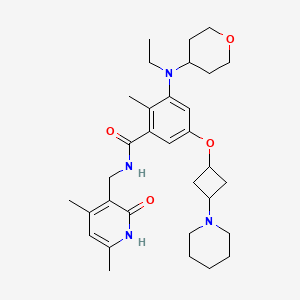
Igermetostat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Igermetostat is a chemical compound known for its role as an inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2). This enzyme is a histone methyltransferase, which plays a crucial role in the regulation of gene expression through the methylation of histone proteins. This compound is primarily utilized in cancer research, both in vivo and in vitro, due to its potential to inhibit the proliferation of cancer cells by targeting EZH2 .
Preparation Methods
The synthesis of Igermetostat involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the use of polysubstituted benzene compounds. The preparation method involves the reaction of specific reagents under controlled conditions to achieve the desired product . Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings, with additional steps for purification and quality control.
Chemical Reactions Analysis
Igermetostat undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Igermetostat has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study the mechanisms of histone methylation and gene regulation.
Biology: Employed in research to understand the role of EZH2 in cellular processes and its implications in various diseases.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in targeting cancers that exhibit overexpression of EZH2.
Industry: Utilized in the development of new drugs and therapeutic agents targeting epigenetic modifications
Mechanism of Action
Igermetostat exerts its effects by inhibiting the activity of EZH2, a histone methyltransferase. EZH2 is responsible for the methylation of histone H3 at lysine 27 (H3K27), a modification associated with gene silencing. By inhibiting EZH2, this compound prevents the methylation of H3K27, leading to the reactivation of silenced genes and the inhibition of cancer cell proliferation. The molecular targets and pathways involved include the polycomb repressive complex 2 (PRC2), of which EZH2 is a key component .
Comparison with Similar Compounds
Igermetostat is unique in its specificity and potency as an EZH2 inhibitor. Similar compounds include:
Tazemetostat: Another EZH2 inhibitor used in cancer research, known for its oral bioavailability and selective inhibition of EZH2.
GSK126: A highly specific EZH2 inhibitor with a similar mechanism of action.
EPZ015666: An orally available inhibitor of protein arginine N-methyltransferases (PRMTs), with inhibitory activity against EZH2
These compounds share similar mechanisms of action but differ in their chemical structures, bioavailability, and specific applications in research and therapy.
Properties
CAS No. |
2409538-60-7 |
|---|---|
Molecular Formula |
C32H46N4O4 |
Molecular Weight |
550.7 g/mol |
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-(3-piperidin-1-ylcyclobutyl)oxybenzamide |
InChI |
InChI=1S/C32H46N4O4/c1-5-36(24-9-13-39-14-10-24)30-19-27(40-26-16-25(17-26)35-11-7-6-8-12-35)18-28(23(30)4)31(37)33-20-29-21(2)15-22(3)34-32(29)38/h15,18-19,24-26H,5-14,16-17,20H2,1-4H3,(H,33,37)(H,34,38) |
InChI Key |
YGNGDDWFJFOIGX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)OC4CC(C4)N5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


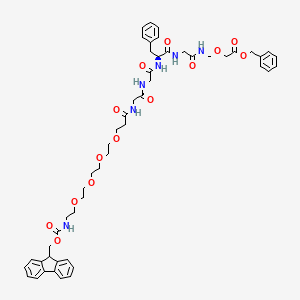
![tert-butyl 2-(3-chloro-4-cyanophenyl)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15136348.png)
![N'-[[2-[(2,3-dichlorophenyl)methoxy]phenyl]methyl]-N,N'-dimethylethane-1,2-diamine](/img/structure/B15136360.png)

![cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile]](/img/structure/B15136373.png)
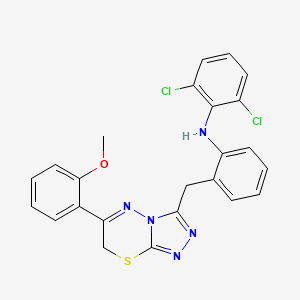

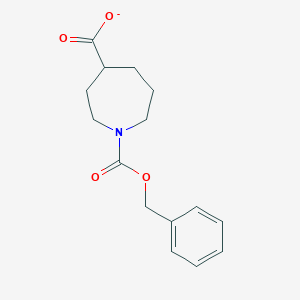
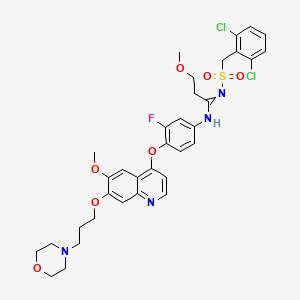

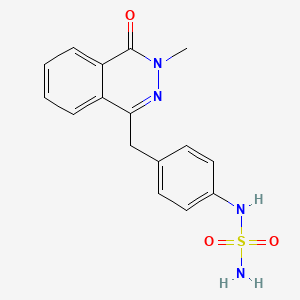
![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] hexadecanoate](/img/structure/B15136444.png)

